1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Overview
Description
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8ClNO4. It is characterized by the presence of a chloro group, a hydroxyl group, a nitro group, and a methyl group attached to a benzene ring, along with an ethanone functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone can be synthesized through several synthetic routes. The reaction conditions typically require the use of strong acids such as sulfuric acid and nitric acid for nitration, and aluminum chloride for the acylation step.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as the use of less hazardous solvents and catalysts, is also being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is similar to other nitrophenyl compounds, such as 2-nitrophenol and 3-nitroaniline. its unique combination of functional groups and molecular structure sets it apart, giving it distinct chemical and biological properties.
Comparison with Similar Compounds
2-nitrophenol
3-nitroaniline
4-nitrobenzoic acid
2-chloro-4-nitrophenol
Biological Activity
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chloro group, a hydroxy group, and a nitro group, which contribute to its reactivity and biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties. It has shown effectiveness against various bacterial strains, although specific minimum inhibitory concentration (MIC) values need further exploration.
- Antiproliferative Effects : Research has suggested that derivatives of similar structures can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells is an area of ongoing investigation.
- Anti-inflammatory Properties : Compounds with similar functional groups have demonstrated anti-inflammatory effects in vitro, suggesting that this compound may also exhibit such properties.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.
- Interaction with Cell Membranes : The hydrophobic nature of the compound may allow it to integrate into cell membranes, affecting membrane fluidity and function.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. Here are some notable findings:
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Antibacterial Efficacy : A study demonstrated that derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibiotics.
- Anticancer Activity : Research on chalcone derivatives revealed their ability to induce apoptosis in various cancer cell lines, suggesting that structural analogs may also possess anticancer properties.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-4-7(10)3-6(5(2)12)9(13)8(4)11(14)15/h3,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHWGGRXQWGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373968 | |
Record name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288401-07-0 | |
Record name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 288401-07-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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